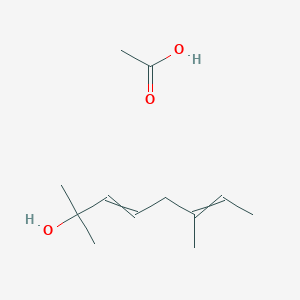
Acetic acid;2,6-dimethylocta-3,6-dien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2,6-dimethylocta-3,6-dien-2-ol is a chemical compound with the molecular formula C10H18O2. It is also known by its systematic name, 3,7-Octadien-2-ol, 2,6-dimethyl-. This compound is characterized by its unique structure, which includes both an acetic acid moiety and a dimethylocta-3,6-dien-2-ol group. It is commonly used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,6-dimethylocta-3,6-dien-2-ol typically involves the reaction of acetic acid with 2,6-dimethylocta-3,6-dien-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are typically conducted in continuous flow reactors, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,6-dimethylocta-3,6-dien-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid;2,6-dimethylocta-3,6-dien-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to cellular metabolism and enzyme activity.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which acetic acid;2,6-dimethylocta-3,6-dien-2-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3,7-Octadien-2-ol, 2,6-dimethyl-: This compound is structurally similar but lacks the acetic acid moiety.
2,6-Dimethylocta-3,6-dien-2-one: This compound has a ketone group instead of the alcohol group.
Uniqueness
Acetic acid;2,6-dimethylocta-3,6-dien-2-ol is unique due to its combination of an acetic acid moiety and a dimethylocta-3,6-dien-2-ol group. This unique structure imparts distinctive chemical properties, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
62102-57-2 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
acetic acid;2,6-dimethylocta-3,6-dien-2-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-5-9(2)7-6-8-10(3,4)11;1-2(3)4/h5-6,8,11H,7H2,1-4H3;1H3,(H,3,4) |
InChI Key |
FJTMZJUMSSQTIO-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CC=CC(C)(C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















